molecular formula C5H13ClN2O B1525149 2-Amino-N,2-dimethylpropanamide hydrochloride CAS No. 84827-06-5

2-Amino-N,2-dimethylpropanamide hydrochloride

Cat. No.: B1525149
CAS No.: 84827-06-5
M. Wt: 152.62 g/mol
InChI Key: NWUSHCIBKUDLAD-UHFFFAOYSA-N
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Description

2-Amino-N,2-dimethylpropanamide hydrochloride is a chemical compound with the molecular formula C5H12N2OCl. It is a white crystalline powder with a melting point of 206-207°C. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N,2-dimethylpropanamide hydrochloride can be synthesized through the reaction of 2-dimethylaminopropanoic acid with ammonia in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the reaction conditions. The product is then purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N,2-dimethylpropanamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can be used for substitution reactions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N,2-dimethylpropanamide hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

2-Amino-N,2-dimethylpropanamide hydrochloride is similar to other compounds such as 2-amino-N-2-dimethylpropanamide hydrochloride and (S)-2-amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride. it is unique in its structure and reactivity, making it suitable for specific applications.

Comparison with Similar Compounds

  • 2-amino-N-2-dimethylpropanamide hydrochloride

  • (S)-2-amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride

  • 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide hydrochloride

Properties

IUPAC Name

2-amino-N,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-5(2,6)4(8)7-3;/h6H2,1-3H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUSHCIBKUDLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84827-06-5
Record name 2-amino-N,2-dimethylpropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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